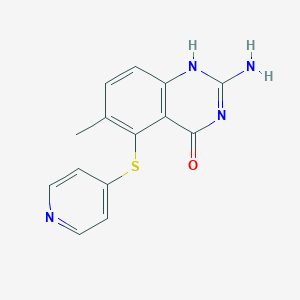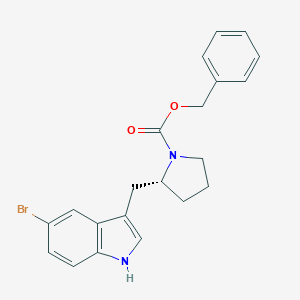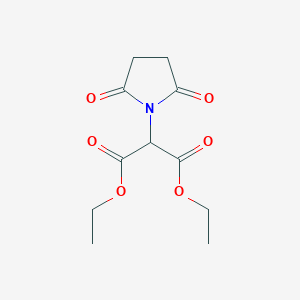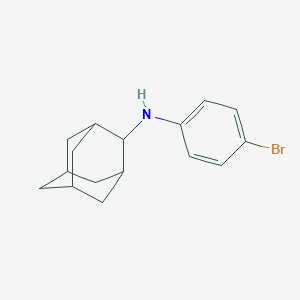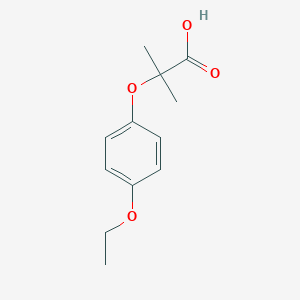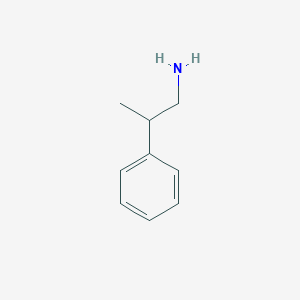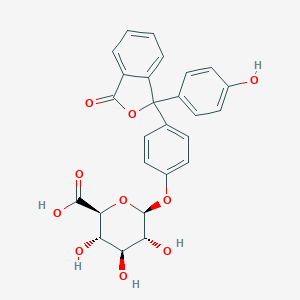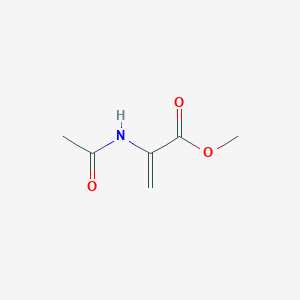
Furil
Übersicht
Beschreibung
Furil is a synthetic compound that is used in a variety of laboratory settings. It is a powerful and versatile reagent that is used to catalyze a wide range of reactions, from simple organic syntheses to complex biochemistry. This compound has a wide range of applications in the laboratory, from the synthesis of pharmaceuticals to the production of specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Furil-Derivate, insbesondere Schiff-Basen, haben vielversprechende Ergebnisse als antibakterielle Mittel gezeigt. Eine Studie zeigte, dass eine this compound-basierte asymmetrische Schiff-Base eine potente antibakterielle Aktivität aufwies, die die Wirksamkeit des Standardmedikaments Doxycyclin übertraf . Dies deutet darauf hin, dass this compound-Verbindungen als neuartige Medikamente zur Bekämpfung von antimikrobiellen Infektionen optimiert werden könnten.
Chelatbildende Liganden in der Koordinationschemie
This compound-Verbindungen wurden aufgrund ihrer Fähigkeit, mit verschiedenen Metallionen zu koordinieren, als chelatbildende Liganden eingesetzt. Diese Eigenschaft ist entscheidend für die Synthese von Metallkomplexen, die eine breite Palette von Anwendungen haben, einschließlich Katalyse und Materialwissenschaften .
Katalysatoren
Die chemische Struktur von this compound ermöglicht es ihm, als Katalysator in verschiedenen chemischen Reaktionen zu wirken. Seine Verwendung in der Katalyse kann zu effizienteren und umweltfreundlicheren chemischen Verfahren führen .
Farbstoffe und Pigmente
This compound-Derivate können so synthetisiert werden, dass sie als Farbstoffe fungieren. Ihre strukturelle Vielseitigkeit ermöglicht eine Vielzahl von Farben und Eigenschaften, was sie für industrielle Anwendungen beim Färben von Stoffen und anderen Materialien geeignet macht .
Polymerisationsinitiatoren
Die Reaktivität von this compound-Verbindungen macht sie zu geeigneten Initiatoren in Polymerisationsprozessen. Diese Anwendung ist bedeutsam bei der Herstellung von Kunststoffen und anderen polymeren Materialien .
Lumineszierende Verbindungen
This compound und seine Derivate können so strukturiert werden, dass sie Lumineszenz zeigen. Diese Eigenschaft ist wertvoll bei der Entwicklung von optischen Materialien, Sensoren und Bioimaging-Agenten .
Therapeutische Mittel
Die Forschung hat gezeigt, dass this compound-basierte Verbindungen zu therapeutischen Mitteln für die Behandlung von Krankheiten wie Krebs und bakteriellen Infektionen entwickelt werden könnten. Ihre biologische Aktivität ist ein zentrales Forschungsgebiet in der pharmazeutischen Forschung .
Modulatoren von Enzymreaktionen
Die Imingruppe in this compound-Schiff-Basen kann mit verschiedenen Nucleophilen und Elektrophilen interagieren, was möglicherweise Enzymreaktionen und die DNA-Replikation hemmt. Dies macht sie zu Kandidaten für die Medikamentenentwicklung, die auf die Krankheitsvorbeugung abzielt .
Safety and Hazards
Wirkmechanismus
Target of Action
Furil, also known as α-furil or 2,2′-furil, is a furan compound It’s known that this compound can interact with various biological molecules due to its chemical structure .
Mode of Action
This compound’s mode of action is complex and multifaceted. One study suggests that this compound can undergo a reaction with substituted phenols in the presence of an ionic liquid . This reaction involves the formation of a triplet excited state of this compound, which then interacts with the phenols to form a new transient species . This suggests that this compound can participate in chemical reactions that lead to the formation of new compounds.
Biochemical Pathways
For instance, its interaction with phenols suggests it may play a role in pathways involving these compounds .
Pharmacokinetics
These properties are crucial for understanding a compound’s bioavailability and overall pharmacokinetics
Biochemische Analyse
Biochemical Properties
Furil has been found to interact with a variety of enzymes and proteins. A study showed that this compound can be amalgamated with 1,2-diaminotoluene to produce a Schiff base . This interaction suggests that this compound may play a role in various biochemical reactions.
Molecular Mechanism
Its ability to form a Schiff base with 1,2-diaminotoluene suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
1,2-bis(furan-2-yl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPUVBFQXJHYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049413 | |
| Record name | alpha-Furil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
492-94-4 | |
| Record name | Furil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Furil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Ethanedione, 1,2-di-2-furanyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Furil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-furil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-FURIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AFE4C3P1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of furil?
A1: this compound has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol. [, , ]
Q2: What are the key spectroscopic characteristics of this compound?
A2: this compound exhibits characteristic spectroscopic signals in various techniques. * IR spectroscopy: The presence of carbonyl groups is confirmed by strong absorption bands around 1660-1680 cm-1. [, ]* NMR spectroscopy: this compound displays distinct signals in both 1H and 13C NMR spectra, allowing for structural elucidation and confirmation. [, ] * Mass spectrometry: this compound shows a characteristic molecular ion peak (M+) corresponding to its molecular weight. [, ]
Q3: Are there any notable material compatibility concerns with this compound?
A3: Specific material compatibility information for this compound is limited in the provided research.
Q4: Does this compound exhibit catalytic activity?
A5: While not inherently a catalyst, this compound serves as a precursor for ligands used in the development of various catalysts. For instance, this compound-derived ligands have been utilized in the synthesis of dioxomolybdenum(VI) complexes, which are known for their relevance in oxygen transfer reactions. []
Q5: What are the applications of this compound in organic synthesis?
A6: this compound plays a crucial role in organic synthesis as a versatile building block. Its reactivity stems from the presence of two electrophilic carbonyl groups, allowing for diverse transformations such as:* Benzoin condensation: this compound can undergo benzoin condensation in the presence of a suitable catalyst, such as thiamine (vitamin B1), to form furoin. [, , ] * Oxidation: Furoin, the product of benzoin condensation, can be further oxidized to this compound using oxidants like CuSO4-pyridine. [, ] * Imidazole synthesis: this compound reacts with ammonium acetate to form 2,4,5-tri(furan-2-yl)-1H-imidazole, a compound containing both furan and imidazole rings. []
Q6: Have computational methods been used to study this compound?
A7: Yes, computational chemistry plays a significant role in understanding this compound's properties and reactivity. Density functional theory (DFT) calculations have been employed to:* Study conformational preferences: DFT calculations have elucidated the conformational landscape of this compound, revealing the presence of multiple conformers with varying energies and geometries. [, ]* Investigate photoisomerization: DFT calculations have provided insights into the photoisomerization of this compound, a process where the molecule undergoes a structural change upon light absorption. []
Q7: How do structural modifications of this compound impact its activity?
A8: Structural modifications of this compound can significantly influence its reactivity and biological activity. For example:* Introduction of substituents: Adding substituents to the furan rings can alter the electron density of the molecule, affecting its reactivity in various chemical reactions. [] * Formation of derivatives: Converting this compound into derivatives like furoin, this compound dioxime, or incorporating it into macrocyclic structures can lead to compounds with distinct properties and applications. [, , , ]
Q8: What are the common formulation strategies for this compound and its derivatives?
A9: Formulation strategies for this compound and its derivatives depend on the specific application. For instance:* Solid-state polymerization: this compound can be polymerized in the solid state by reaction with AsF5, resulting in a polymeric material with potential applications in materials science. []* Incorporation into electrodes: this compound has been utilized as a neutral carrier in the development of PVC membrane electrodes for the selective detection of Al3+ ions. []
Q9: What analytical methods are used to characterize and quantify this compound?
A10: A variety of analytical techniques are employed to characterize and quantify this compound, including:* Spectroscopic methods: IR, NMR, and UV-Vis spectroscopy are routinely used to confirm the identity and purity of this compound. [, , ]* Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are used to analyze this compound in complex mixtures. [, ] * Electrochemical techniques: Electrochemical methods, such as cyclic voltammetry, have been utilized to study the reduction behavior of this compound and its derivatives. []
Q10: Are there any known toxicological concerns with this compound?
A11: While limited toxicological data is available for this compound itself, some research suggests potential cytotoxicity of certain this compound derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-[[4-(3-Carboxy-4-chloroanilino)phenyl]-chloro-phenylmethyl]anilino]-2-chlorobenzoic acid](/img/structure/B128622.png)
![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)
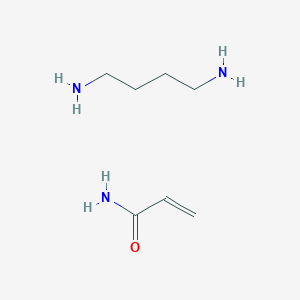
![1-[(3S)-3-Hydroxycyclohexen-1-yl]ethanone](/img/structure/B128639.png)
